3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide
CAS No.: 575-57-5
Cat. No.: VC4111078
Molecular Formula: C13H8Br2FNO2
Molecular Weight: 389.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 575-57-5 |
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Molecular Formula | C13H8Br2FNO2 |
Molecular Weight | 389.01 g/mol |
IUPAC Name | 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide |
Standard InChI | InChI=1S/C13H8Br2FNO2/c14-7-5-10(12(18)11(15)6-7)13(19)17-9-3-1-8(16)2-4-9/h1-6,18H,(H,17,19) |
Standard InChI Key | WXOUZNPPDSWDGY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)F |
Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)F |
Introduction
Structural Characteristics and Molecular Configuration
The molecular formula of 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide is , with a molecular weight of approximately 389.02 g/mol. Its structure features:
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A benzamide core with bromine atoms at the 3 and 5 positions, contributing to steric bulk and electronic effects.
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A hydroxyl group at the 2-position, enabling hydrogen bonding and acidity ().
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A 4-fluorophenyl substituent on the amide nitrogen, introducing aromaticity and potential π-π stacking interactions.
The compound’s planar aromatic system and halogen substituents suggest significant dipole moments () and a melting point range of 180–190°C, inferred from similar brominated benzamides . The fluorophenyl group enhances lipophilicity, as evidenced by a calculated partition coefficient () of 2.8–3.2, making it suitable for crossing biological membranes .
Synthetic Pathways and Optimization
Friedel-Crafts Acylation for Fluorophenyl Incorporation
The 4-fluorophenyl group can be introduced via Friedel-Crafts acylation, a method demonstrated in the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid . In this approach, fluorobenzene reacts with glutaric anhydride in the presence of , yielding a ketone intermediate that is subsequently functionalized. For 3,5-dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide, a modified protocol would involve:
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Bromination of 2-hydroxybenzamide using or to install bromine at the 3 and 5 positions.
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Coupling the brominated intermediate with 4-fluoroaniline via amide bond formation, using coupling agents like or .
Key challenges include regioselective bromination and avoiding overhalogenation. Yields typically range from 45% to 65%, depending on reaction conditions .
Alternative Routes: Ullmann Coupling
Ullmann coupling offers a palladium-catalyzed method to attach the fluorophenyl group directly to the amide nitrogen. This approach avoids harsh acidic conditions but requires elevated temperatures (120–150°C) and specialized ligands (e.g., phenanthroline), with yields up to 70% .
Physicochemical Properties and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 250°C, with no significant degradation under ambient conditions .
Crystallographic Insights and Solid-State Behavior
X-ray diffraction data for analogous brominated compounds reveal monoclinic crystal systems with space group and unit cell parameters . The hydroxyl and amide groups participate in intermolecular hydrogen bonds (, 2.7–2.9 Å), stabilizing the lattice. Halogen bonding between bromine and aromatic rings (, 3.4 Å) further contributes to crystalline order.
Challenges and Future Directions
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Synthetic Scalability: Current methods suffer from moderate yields. Flow chemistry could improve efficiency by optimizing reaction parameters in real-time.
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Toxicity Profiling: In vivo studies are needed to evaluate hepatotoxicity and off-target effects.
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Formulation Development: Nanoencapsulation may address solubility limitations for pharmaceutical use.
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